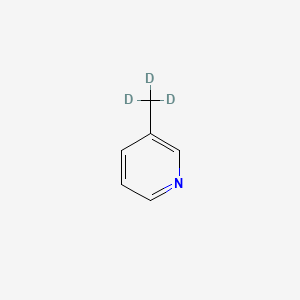

3-Methyl-D3-pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-D3-pyridine is a deuterated form of 3-methylpyridine, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is a colorless liquid with a strong odor and is classified as a weak base. It is one of the three positional isomers of methylpyridine, which are used as precursors to various pyridine derivatives in the pharmaceutical and agricultural industries .

作用機序

Target of Action

3-Methylpyridine, also known as 3-picoline, is an organic compound that interacts with several targets in the human body. The primary targets of 3-Methylpyridine are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling, and disease processes, such as arthritis .

Mode of Action

It is known that the presence of the pyridine ring in the structure of 3-methylpyridine defines its reactivity . The interaction of 3-Methylpyridine with its targets may result in changes in the activity of these enzymes, potentially influencing the breakdown of collagen .

Biochemical Pathways

3-Methylpyridine is involved in several biochemical pathways. It is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . For instance, it is used in the synthesis of chlorpyrifos, an organophosphate pesticide . The conversion involves the ammoxidation of 3-methylpyridine .

Result of Action

The molecular and cellular effects of 3-Methylpyridine’s action are largely dependent on its interaction with its targets. By interacting with enzymes like Collagenase 3 and Stromelysin-1, 3-Methylpyridine may influence the breakdown of collagen, potentially affecting tissue remodeling and disease processes .

生化学分析

Cellular Effects

It is known that pyridine derivatives can have significant clinical diversity, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer properties

Molecular Mechanism

It is known that pyridine derivatives can interact with various biomolecules and can influence enzyme activity and gene expression

Dosage Effects in Animal Models

It is known that pyrimidine metabolism, which includes pyridine derivatives, can be targeted for cancer treatment

Metabolic Pathways

3-Methyl-D3-pyridine is likely involved in pyrimidine metabolism, as pyridine is a precursor for synthesizing target pharmaceuticals and agrochemicals

準備方法

Synthetic Routes and Reaction Conditions

3-Methyl-D3-pyridine can be synthesized through several methods. One common method involves the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst. This reaction is multistep and culminates in cyclization . Another method involves the dehydrogenation of 3-methylpiperidine, which is derived from the hydrogenation of 2-methylglutaronitrile .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of acrolein with ammonia. The ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst. This process also produces substantial amounts of pyridine, which arises by demethylation of 3-methylpyridine .

化学反応の分析

Types of Reactions

3-Methyl-D3-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidant for converting this compound to nicotinic acid.

Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic reagents.

Major Products Formed

Nicotinic Acid: Formed through the oxidation of this compound.

Substituted Pyridines: Formed through substitution reactions.

科学的研究の応用

3-Methyl-D3-pyridine has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various pyridine derivatives.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

類似化合物との比較

Similar Compounds

3-Methylpyridine: The non-deuterated form of 3-Methyl-D3-pyridine.

Pyridine: The parent compound of this compound.

Pyridinium Salts: Structurally similar compounds with various applications in chemistry and biology.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This isotopic substitution can lead to differences in reaction rates and metabolic stability compared to its non-deuterated counterpart .

生物活性

3-Methyl-D3-pyridine, a deuterated derivative of 3-methylpyridine, is a compound of interest in various biological and chemical research fields. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, potential applications, and relevant case studies.

This compound has the molecular formula C7H7D3N. The presence of deuterium at the methyl group influences its chemical behavior, particularly in NMR spectroscopy where it serves as a probe molecule due to the distinct NMR signals produced by deuterated hydrogen atoms compared to regular hydrogen atoms.

Biological Activity Overview

While this compound itself does not exhibit a well-defined biological mechanism of action, it is often utilized in studies involving related pyridine derivatives that demonstrate significant biological activities. Pyridine compounds are known for their roles in various pharmacological contexts, including:

- Antimicrobial activity

- Anti-inflammatory properties

- Neuropharmacological effects

Pharmacological Studies

Recent research has highlighted the pharmacological potential of pyridine derivatives. For instance, studies have shown that certain pyridine-based compounds can act as inhibitors for various biological targets, including enzymes involved in inflammatory pathways. A notable example includes the investigation of N-(methyl-d3)pyridazine-3-carboxamide derivatives as TYK2 inhibitors, which demonstrated effective inhibition against STAT3 phosphorylation and showed promise in treating autoimmune diseases .

Case Studies and Research Findings

-

TYK2 Inhibition Study :

- Objective : To evaluate the inhibitory effects of pyridazine derivatives on TYK2.

- Findings : Compound 24 exhibited significant inhibition of STAT3 phosphorylation with selectivity towards other JAK family members. It showed effectiveness in anti-CD40-induced colitis models with favorable pharmacokinetic profiles .

- Fluorescent Probes Development :

Comparative Analysis of Related Compounds

The following table summarizes some key characteristics and biological activities associated with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Methyl group at position 4 | Higher basicity; potential antimicrobial |

| 2-Methylpyridine | Methyl group at position 2 | Different reactivity patterns; anti-inflammatory |

| 2,6-Lutidine | Two methyl groups at positions 2 and 6 | Enhanced steric hindrance; neuropharmacological effects |

| Nicotine | Pyridine ring with a pyrrolidine moiety | Notable alkaloid activity; stimulant effects |

特性

IUPAC Name |

3-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。